1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15055729
Molecular Formula: C25H19ClN4O3
Molecular Weight: 458.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H19ClN4O3 |
---|---|
Molecular Weight | 458.9 g/mol |
IUPAC Name | 1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
Standard InChI | InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-17(12-15)30-24(31)19-8-4-6-10-21(19)29(25(30)32)14-22-27-23(28-33-22)18-7-3-5-9-20(18)26/h3-13H,14H2,1-2H3 |
Standard InChI Key | FKCJRHPPPBAKAL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The molecule features a quinazoline-2,4-dione core substituted at N3 with a 3,5-dimethylphenyl group and at N1 with a (3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl moiety. This arrangement creates a planar quinazoline system conjugated with the electron-deficient oxadiazole ring, while the 2-chlorophenyl and 3,5-dimethylphenyl groups introduce steric bulk and electronic modulation.
Key molecular parameters include:
Property | Value |
---|---|
Molecular formula | C₂₆H₂₀ClN₅O₃ |
Molecular weight | 486.92 g/mol |
LogP (predicted) | 3.8 ± 0.4 |
Hydrogen bond acceptors | 6 |
Rotatable bonds | 4 |
The 2-chlorophenyl group enhances electrophilicity at the oxadiazole ring, potentially improving interactions with nucleophilic residues in biological targets . Simultaneously, the 3,5-dimethylphenyl substituent contributes to hydrophobic stabilization within binding pockets while minimizing metabolic oxidation compared to monosubstituted analogs .
Spectroscopic Characterization
While specific spectral data for this compound remains unpublished, analogous quinazoline-oxadiazole hybrids demonstrate characteristic features:
-
¹H NMR: Quinazoline protons resonate at δ 7.8–8.3 ppm as multiplet signals, with oxadiazole-linked methylene groups appearing as singlets near δ 5.2–5.5 ppm .
-
¹³C NMR: The carbonyl carbons of the dione moiety typically appear at δ 160–165 ppm, while oxadiazole carbons resonate between δ 165–175 ppm.
-
IR Spectroscopy: Strong absorptions at 1720–1750 cm⁻¹ (C=O stretching) and 1520–1560 cm⁻¹ (C=N of oxadiazole) confirm core structural elements .
Synthetic Methodology and Optimization
Retrosynthetic Analysis
The convergent synthesis strategy involves three key intermediates:
-
3-(3,5-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione
-
5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
-
Alkylation of the quinazoline nitrogen with the oxadiazole moiety
Stepwise Synthesis Protocol
Step 1: Preparation of 3-(3,5-Dimethylphenyl)quinazoline-2,4-dione
Anthranilic acid undergoes condensation with 3,5-dimethylphenyl isocyanate in anhydrous DMF at 0–5°C, followed by cyclization using POCl₃/PCl₅ (3:1) at reflux to yield the quinazoline core .
Step 2: Synthesis of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
2-Chlorobenzamide reacts with chloroacetonitrile in the presence of N-chlorosuccinimide (NCS) and catalytic ZnCl₂ at 80°C for 12 hours, followed by cyclization with hydroxylamine hydrochloride under basic conditions .
Step 3: N-Alkylation and Final Coupling
The quinazoline dione (1 eq) reacts with the chloromethyl oxadiazole intermediate (1.2 eq) in anhydrous acetonitrile using K₂CO₃ (2 eq) as base at 60°C for 24 hours. Purification via silica gel chromatography (ethyl acetate/hexane 3:7) typically yields 58–65% pure product .
Critical Reaction Parameters
Factor | Optimal Condition | Effect of Deviation |
---|---|---|
Temperature | 60 ± 2°C | <55°C: Incomplete alkylation |
>65°C: Oxadiazole degradation | ||
Solvent Polarity | ε = 37.5 (MeCN) | High polarity: Side reactions |
Base Strength | pKb 10.7 (K₂CO₃) | Stronger bases cause hydrolysis |
Reaction Time | 20–24 hours | Shorter durations yield <40% |
Biological Activity Profile
Antifungal Performance
Testing against Sclerotinia sclerotiorum reveals superior activity compared to commercial fungicides:
Compound | EC₅₀ (mg/L) | Inhibition at 50 mg/L |
---|---|---|
Target Compound | 4.32 ± 0.17 | 89.4% ± 2.1 |
Quinoxyfen (Control) | 14.19 ± 1.2 | 77.8% ± 3.4 |
Fluconazole | 22.45 ± 2.8 | 65.2% ± 4.1 |
Mechanistic studies suggest inhibition of fungal cytochrome P450 51 (CYP51), disrupting ergosterol biosynthesis . Molecular docking shows the oxadiazole moiety coordinates with heme iron (ΔG = -9.8 kcal/mol), while the quinazoline system forms π-π interactions with Phe228 and His374 residues .
Antiproliferative Activity
Screening against NCI-60 cell lines demonstrates broad-spectrum cytotoxicity:
Cell Line | GI₅₀ (μM) | Selectivity Index vs. HEK293 |
---|---|---|
MCF-7 (Breast) | 0.48 ± 0.05 | 12.6 |
A549 (Lung) | 0.56 ± 0.07 | 10.8 |
PC-3 (Prostate) | 0.51 ± 0.04 | 11.9 |
HepG2 (Liver) | 0.62 ± 0.08 | 9.7 |
The compound exhibits dual inhibition of BRAF V600E (IC₅₀ = 18 nM) and EGFR (IC₅₀ = 23 nM), surpassing erlotinib in kinase selectivity assays . Time-dependent inhibition kinetics suggest covalent modification of Cys797 in EGFR's ATP-binding pocket.
Structure-Activity Relationship Analysis
Key structural determinants of biological activity include:
-
Oxadiazole Substitution: 2-Chlorophenyl > 4-Cl > 3-CF₃ in antifungal potency (ΔEC₅₀ = 1.8–3.2×)
-
Quinazoline N3 Substituent: 3,5-Dimethylphenyl enhances metabolic stability (t₁/₂ = 6.7 h vs 2.1 h for phenyl analog)
-
Linker Length: Methylene spacer optimizes distance between pharmacophores (2.4 Å van der Waals contact improvement)
Quantitative SAR models developed using CoMFA demonstrate:
-
Steric field contribution: 63%
-
Electrostatic field: 27%
-
Hydrophobic interactions: 10%
Toxicological and Pharmacokinetic Profile
Acute Toxicity
Model | LD₅₀ (mg/kg) | NOAEL |
---|---|---|
Zebrafish Embryo | 19.42 | 5.6 (96 hpf) |
Rat Oral | 2450 | 250 |
Mouse IP | 380 | 75 |
ADME Properties
Parameter | Value |
---|---|
Plasma Protein Binding | 94.2% ± 1.3 |
CYP3A4 Inhibition | IC₅₀ = 8.9 μM |
Permeability (Caco-2) | Papp = 12.7 × 10⁻⁶ cm/s |
Metabolic Stability | 68% remaining at 1 h |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume